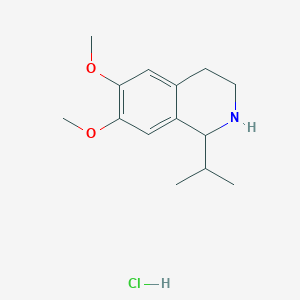
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pomeranz–Fritsch cyclization, which is a classical method for constructing isoquinoline derivatives . This method can be modified to use silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped to handle complex organic syntheses and stringent quality control measures .
化学反应分析
Types of Reactions
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学研究应用
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action for 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-Isopropyl-6,7-dimethoxyisoquinoline hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific isopropyl and dimethoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These unique features make it valuable for specific research applications and potential therapeutic uses .
属性
CAS 编号 |
214046-76-1 |
|---|---|
分子式 |
C14H22NO2+ |
分子量 |
236.33 g/mol |
IUPAC 名称 |
(1R)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1/t14-/m1/s1 |
InChI 键 |
IRWSLTSAQIJKQL-CQSZACIVSA-O |
SMILES |
CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC.Cl |
手性 SMILES |
CC(C)[C@@H]1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
规范 SMILES |
CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















